molecular formula C11H11FO2 B2936988 Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone CAS No. 1156355-29-1

Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone

Cat. No. B2936988
CAS RN: 1156355-29-1
M. Wt: 194.205
InChI Key: XKRXMYOZLIJVTF-UHFFFAOYSA-N
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Description

Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone is a chemical compound with the molecular formula C11H11FO2 . It has a molecular weight of 194.21 . The compound is in liquid form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H11FO2/c1-14-8-4-5-9(10(12)6-8)11(13)7-2-3-7/h4-7H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Mechanism of Action

The mechanism of action of Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone is not fully understood, but it has been suggested that it may act through the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce the expression of COX-2 and other inflammatory enzymes. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells and to inhibit the growth and proliferation of tumor cells.

Advantages and Limitations for Lab Experiments

Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a range of conditions. However, there are also some limitations to its use. This compound is not very soluble in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone. One area of interest is the development of new synthetic methods for this compound and related compounds. Another area of interest is the exploration of the potential therapeutic applications of this compound, particularly in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Overall, this compound is a promising compound with potential applications in medicinal chemistry and drug development.

Synthesis Methods

The synthesis of Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone involves the reaction of 2-fluoro-4-methoxybenzoyl chloride with cyclopropylmethyl magnesium bromide in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.

Scientific Research Applications

Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone has been the subject of several scientific studies due to its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antitumor effects in vitro and in vivo. This compound has also been studied for its potential as a novel therapeutic agent for the treatment of various diseases, including cancer, inflammation, and pain.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 and H319 . These statements indicate that the compound can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment as required .

properties

IUPAC Name

cyclopropyl-(2-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-14-8-4-5-9(10(12)6-8)11(13)7-2-3-7/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRXMYOZLIJVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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